1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea
Description
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)16-14(18)15-8-11(17)10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7,9,11,17H,5-6,8H2,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWPCDHQBADXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC2=C(C=C1)OCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin core, followed by functionalization to introduce the hydroxyethyl and isopropylurea groups. Key steps may include:
Formation of the dihydrobenzo[b][1,4]dioxin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step often involves the reaction of the dihydrobenzo[b][1,4]dioxin derivative with an epoxide or a halohydrin in the presence of a base.
Formation of the isopropylurea moiety: This can be accomplished by reacting the hydroxyethyl intermediate with isopropyl isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while reduction of the urea moiety could produce an amine derivative.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C23H30N2O3
- Molecular Weight : 370.4 g/mol
- IUPAC Name : N-[(E)-[2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)chromen-4-ylidene]amino]aniline
The compound features a dihydrobenzo[b][1,4]dioxin moiety, which is significant for its biological activity.
Chemical Reactions
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea can undergo various chemical transformations:
- Oxidation : The hydroxyethyl group can be oxidized to form a carbonyl compound.
- Reduction : The urea moiety can be reduced to an amine.
- Substitution : The hydroxyethyl group can participate in nucleophilic substitution reactions.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives that can exhibit enhanced properties or functionalities.
Biology
In biological research, this compound acts as a probe to study interactions with specific molecular targets. It has been used to investigate enzyme activities and receptor interactions.
Medicine
The compound shows promise as a lead compound in drug development. Its potential therapeutic applications include:
- Anticancer Activity : Preliminary studies suggest efficacy against various cancer cell lines.
- Diabetes Management : Exhibits inhibitory effects on α-glucosidase, indicating potential use in diabetes treatment.
Industry
In industrial applications, this compound can be utilized in developing new materials with unique properties, such as polymers or coatings. Its chemical stability and functional groups make it suitable for various formulations.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against multiple cancer cell lines. Results indicated significant growth inhibition in cell lines such as MCF7 and ACHN, with percentage growth inhibitions exceeding 80% at specific concentrations.
Case Study 2: Diabetes Management
In another investigation focused on urea derivatives, this compound demonstrated competitive inhibition against α-glucosidase with an IC50 value comparable to established drugs like acarbose. This positions it as a candidate for further exploration in diabetes management strategies.
Mechanism of Action
The mechanism of action of 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzodioxane scaffold is a common feature in medicinal chemistry due to its metabolic stability and bioavailability. Below is a detailed comparison with analogous compounds from the literature:
Structural Analogues
Pharmacokinetic and ADMET Profiles
- Key Observations: The target compound’s urea and hydroxyethyl groups reduce logP compared to DDFDI and nitroimidazoles, suggesting improved aqueous solubility. Higher hydrogen-bond donors may limit blood-brain barrier penetration but enhance target binding specificity.
Biological Activity
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea is a synthetic compound with potential biological activity. Its structure features a dihydrobenzo[b][1,4]dioxin moiety, which is known for various biological interactions. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways.
- Antioxidant Activity : The presence of the dihydrobenzo[b][1,4]dioxin structure suggests potential antioxidant properties that could mitigate oxidative stress in cells.
Anticancer Properties
Recent studies have indicated that compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit anticancer properties. For instance:
- Cell Line Studies : Research demonstrated that derivatives of dihydrobenzo[b][1,4]dioxin showed significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 50 µM .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties:
- In Vivo Models : Animal studies have shown that administration of related compounds reduced inflammation markers in models of acute inflammation .
Neuroprotective Effects
Some derivatives have been investigated for neuroprotective effects:
- Neuroprotection in Models : In rodent models of neurodegeneration, compounds similar to this compound demonstrated the ability to protect neuronal cells from apoptosis .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
Q & A
Q. What are the recommended synthetic pathways for 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Functionalization of the dihydrobenzo[b][1,4]dioxin core via nucleophilic substitution or coupling reactions to introduce the hydroxyethyl group.
- Step 2: Urea formation via reaction of an isopropyl isocyanate with the hydroxylamine intermediate.
Critical conditions include maintaining anhydrous environments, controlled temperatures (e.g., 0–5°C for urea coupling), and inert atmospheres to prevent oxidation of sensitive intermediates . Purification often requires column chromatography or recrystallization.
Q. How can researchers confirm the structural integrity and purity of this compound?
Key analytical methods include:
- NMR Spectroscopy: H and C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns.
- HPLC-PDA: For purity assessment (>95% purity threshold for biological assays) .
Q. What preliminary biological screening approaches are suitable for assessing its pharmacological potential?
- In vitro enzyme inhibition assays: Target enzymes relevant to CNS disorders (e.g., monoamine oxidases, kinases) due to structural similarity to bioactive dihydrobenzo[d]dioxin derivatives.
- Cell viability assays (MTT/XTT): To evaluate cytotoxicity in normal vs. cancer cell lines .
- Solubility testing: Use DMSO for stock solutions and PBS for aqueous solubility profiling, as poor solubility may limit bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous dihydrobenzo[d]dioxin-urea derivatives?
- Mechanistic Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities for shared targets (e.g., serotonin receptors) .
- Metabolic Stability Analysis: Use liver microsome assays to identify differences in metabolic degradation rates, which may explain variability in efficacy .
- Structural Modifications: Conduct SAR studies by synthesizing derivatives with altered substituents (e.g., replacing isopropyl with cyclopropyl groups) to isolate critical pharmacophores .
Q. What computational and experimental strategies are recommended for optimizing synthetic yield and scalability?
- DoE (Design of Experiments): Apply factorial design to optimize reaction parameters (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation .
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict transition states and identify rate-limiting steps in the synthesis .
- Flow Chemistry: Explore continuous-flow reactors to improve heat/mass transfer and scalability for multi-step syntheses .
Q. How can researchers investigate the compound’s receptor binding dynamics and off-target effects?
- Molecular Docking: Simulate interactions with predicted targets (e.g., GPCRs) using software like AutoDock or Schrödinger.
- Proteome Profiling: Utilize affinity-based pulldown assays coupled with LC-MS/MS to identify off-target proteins .
- Kinetic Studies: Perform stop-flow fluorescence assays to measure binding/unbinding rates and assess selectivity .
Methodological Notes
- Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding studies) and replicate experiments across independent labs .
- Thermal Stability: Characterize decomposition pathways via DSC/TGA to inform storage conditions and formulation strategies .
- Ethical Compliance: Ensure all biological assays adhere to institutional biosafety protocols, particularly for CNS-targeting compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
